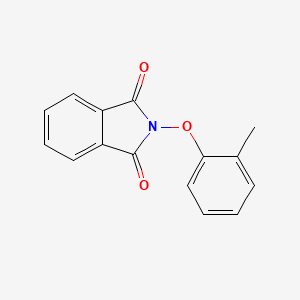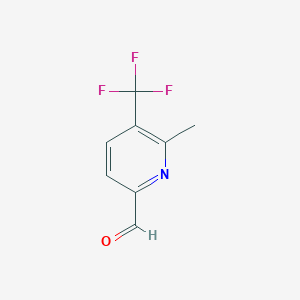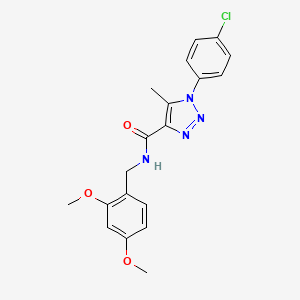
2-(7-tert-butyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazine ring and a methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common approach is the condensation of 7-tert-butyl-3-oxo-2H-1,4-benzoxazine with 4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[(4-hydroxyphenyl)methyl]acetamide
- 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[(4-chlorophenyl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C22H26N2O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-(7-tert-butyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)16-7-10-18-19(11-16)28-14-21(26)24(18)13-20(25)23-12-15-5-8-17(27-4)9-6-15/h5-11H,12-14H2,1-4H3,(H,23,25) |
Clé InChI |
XXKIRECIPKKXDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NCC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-3-YL)propanoic acid](/img/structure/B12499969.png)



![7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12500000.png)
![4-amino-1-[2-hydroxy-6-(hydroxymethyl)-2-oxidotetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidin-2(1H)-one](/img/structure/B12500011.png)
![2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone](/img/structure/B12500019.png)
![2-(3-methylmorpholin-4-yl)-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12500022.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500023.png)
![N-Cyclohexyl-2-[4-ethyl-5-(4-methoxy-benzyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B12500027.png)
